

M351-0056: A Novel Immunomodulatory Agent Targeting the VISTA Immune Checkpoint

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Compound of Interest

Compound Name: M351-0056

Cat. No.: B11199581

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

M351-0056 is a novel, low molecular weight compound that has demonstrated significant immunomodulatory activity by targeting the V-domain Ig suppressor of T cell activation (VISTA), a negative checkpoint regulator. Preclinical studies have shown that **M351-0056** can modulate immune responses both in vitro and in vivo, suggesting its therapeutic potential for autoimmune diseases and inflammation. This document provides a comprehensive overview of the available technical data on **M351-0056**, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

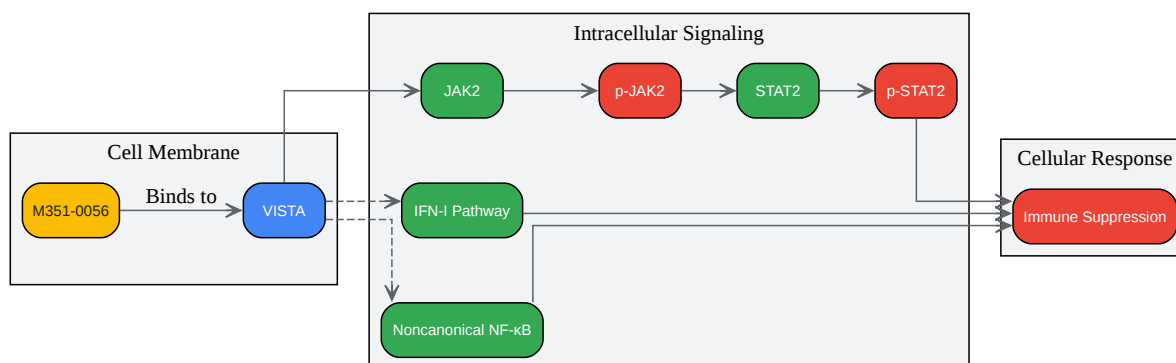
Core Mechanism of Action

M351-0056 functions as a modulator of VISTA, an immune checkpoint protein that belongs to the B7 family.^{[1][2][3][4]} By binding to the extracellular domain of VISTA, **M351-0056** enhances its suppressive functions on T-cell activation.^{[1][3]} This interaction leads to a downstream signaling cascade that ultimately dampens inflammatory responses.

Signaling Pathways

Two primary signaling pathways have been identified through which **M351-0056** exerts its immunomodulatory effects:

- JAK2-STAT2 Pathway: In studies involving peripheral blood mononuclear cells (PBMCs) and human CD4+ T cells, **M351-0056**'s modulation of VISTA was found to involve the JAK2-STAT2 pathway.[1][2][3]
- IFN-I and Noncanonical NF-κB Pathway: In a murine model of lupus, **M351-0056** was shown to ameliorate disease progression by inhibiting the type I interferon (IFN-I) signaling pathway and the noncanonical NF-κB pathway.[5][6]



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M351-0056 signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **M351-0056**.

Parameter	Value	Method	Source
Binding Affinity (KD) to human VISTA-ECD	12.60 ± 3.84 μM	Microscale Thermophoresis	[1][2][3][4][7]

Table 1: Binding Affinity of **M351-0056**

In Vitro Effect	Observation	Cell Types	Source
Cytokine Secretion	Decreased	PBMCs, human CD4+ T cells	[1] [2] [3] [7]
Cell Proliferation	Suppressed	PBMCs	[1] [2] [3] [7]
Foxp3+ T cells	Enhanced expression	Human T cells	[1] [2] [3]

Table 2: In Vitro Immunomodulatory Effects of **M351-0056**

In Vivo Model	Effect of M351-0056 Treatment	Key Findings	Source
Imiquimod-induced psoriasis-like dermatitis in mice	Ameliorated skin inflammation	Decreased expression of inflammatory cytokines in psoriatic lesions	[1] [2] [3] [7]
Chronic graft-versus-host disease (cGVHD) and MRL/lpr lupus mouse models	Alleviated lupus-like disease progression	Reduced autoantibodies, inflammatory cytokines, and chemokines; inhibited immune cell expansion	[5] [6]

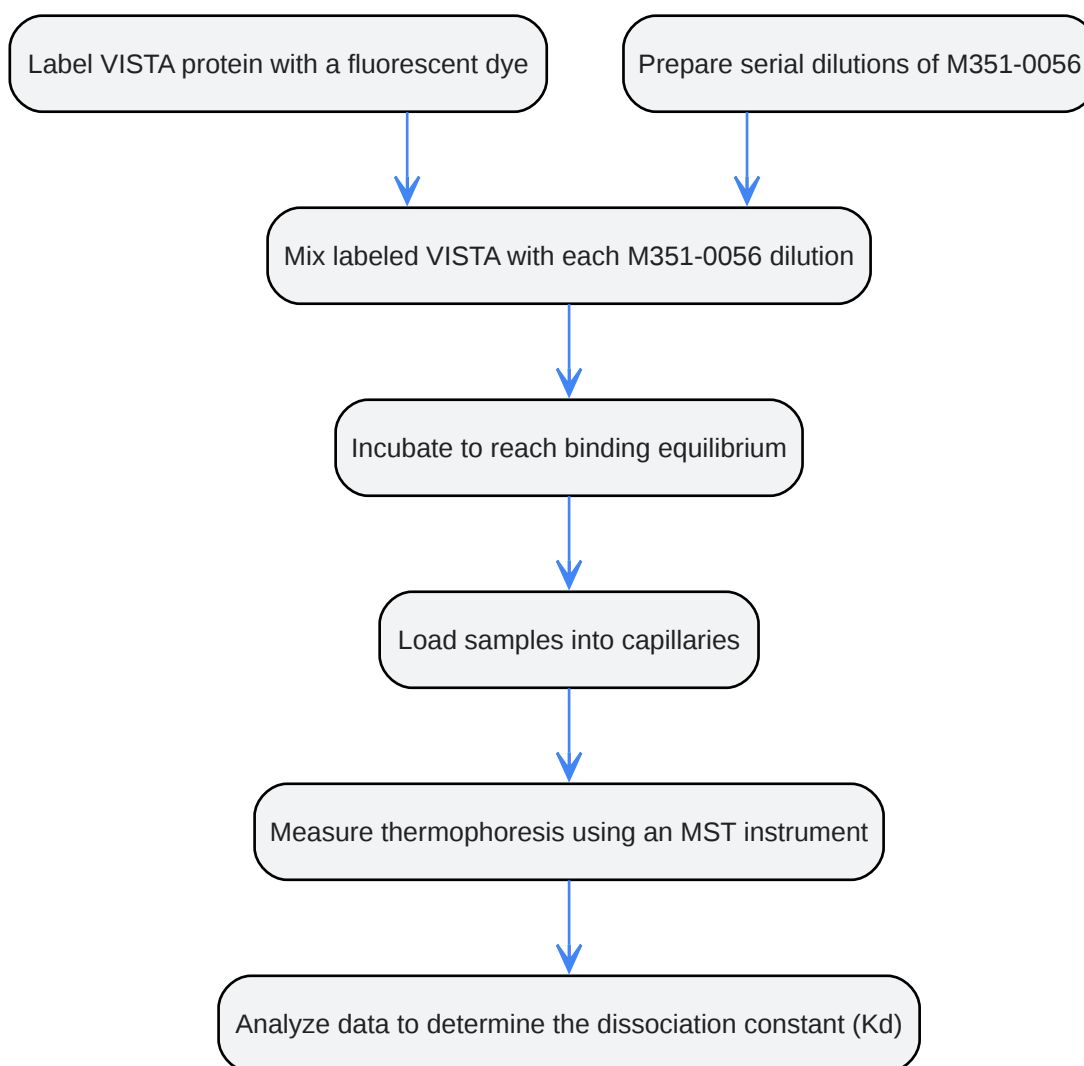
Table 3: In Vivo Efficacy of **M351-0056**

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols and may not reflect the exact procedures used in the original studies.

Microscale Thermophoresis (MST) for Binding Affinity

This protocol outlines the general procedure for determining the binding affinity of a small molecule to a target protein.



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Microscale Thermophoresis workflow.

Materials:

- Purified human VISTA-extracellular domain (ECD) protein
- **M351-0056** compound
- Fluorescent labeling kit (e.g., NHS-ester dye)
- MST buffer (e.g., PBS with 0.05% Tween-20)
- MST instrument and capillaries

Procedure:

- Protein Labeling: Label the VISTA-ECD protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.
- Sample Preparation:
 - Prepare a series of 16 1:1 serial dilutions of **M351-0056** in MST buffer.
 - Mix each dilution with a constant concentration of the labeled VISTA-ECD protein. The final concentration of the protein should be in the low nanomolar range.
- Incubation: Incubate the mixtures at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
- MST Measurement:
 - Load the samples into MST capillaries.
 - Place the capillaries into the MST instrument.
 - The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
- Data Analysis: The change in thermophoresis upon ligand binding is used to calculate the dissociation constant (KD).

Cytometric Bead Array (CBA) for Cytokine Profiling

This protocol describes a method for the simultaneous measurement of multiple cytokines in a single sample.

Materials:

- Cell culture supernatants from PBMC or CD4+ T cell cultures (treated with **M351-0056** or vehicle)
- CBA kit with cytokine capture beads and phycoerythrin (PE)-conjugated detection antibodies

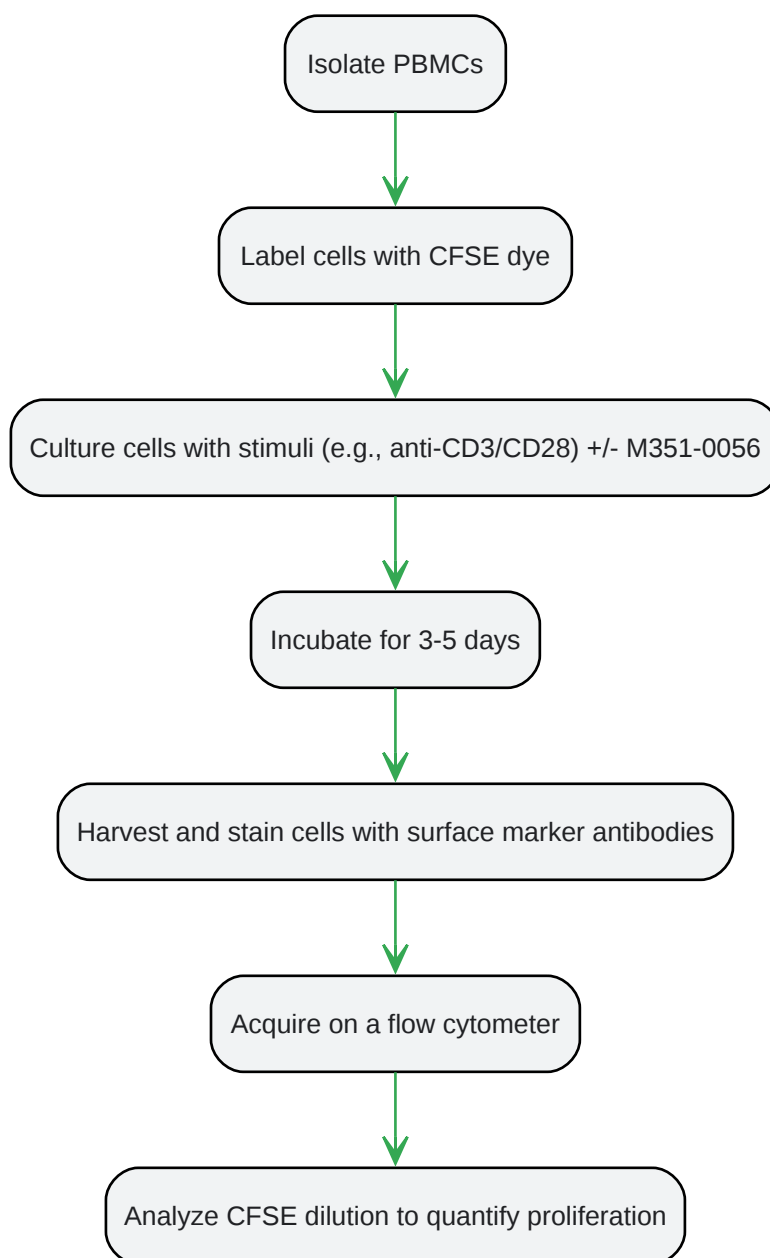
- Wash buffer
- Flow cytometer

Procedure:

- Sample and Standard Preparation:
 - Prepare a standard curve using the provided cytokine standards.
 - Centrifuge cell culture supernatants to remove debris.
- Assay Procedure:
 - Mix the cytokine capture beads.
 - Add the mixed beads to tubes containing either the standards or the unknown samples.
 - Add the PE-conjugated detection antibodies to each tube.
 - Incubate for 2-3 hours at room temperature, protected from light.
 - Wash the beads to remove unbound reagents.
- Flow Cytometry:
 - Acquire the samples on a flow cytometer.
 - The different bead populations are identified by their fluorescence intensity, and the amount of secreted cytokine is quantified by the PE signal.
- Data Analysis: Analyze the data using appropriate software to determine the concentration of each cytokine in the samples based on the standard curve.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

CFSE-Based T-Cell Proliferation Assay

This protocol details a method to assess T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.



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CFSE T-cell proliferation assay workflow.

Materials:

- Peripheral blood mononuclear cells (PBMCs)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)

- T-cell stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

- **M351-0056**

- Flow cytometer

Procedure:

- Cell Labeling:
 - Resuspend PBMCs at $1-10 \times 10^6$ cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 1-5 μ M and incubate for 10-15 minutes at 37°C.
 - Quench the staining by adding 5 volumes of cold culture medium.
 - Wash the cells twice with culture medium.
- Cell Culture:
 - Plate the CFSE-labeled cells in 96-well plates.
 - Add T-cell stimuli and different concentrations of **M351-0056** or vehicle control.
 - Incubate for 3-5 days at 37°C.
- Flow Cytometry:
 - Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
 - Acquire the samples on a flow cytometer.
- Data Analysis: Analyze the data by gating on the T-cell populations and examining the progressive halving of CFSE fluorescence, which indicates cell division.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of **M351-0056**.[\[2\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Animals:

- BALB/c or C57BL/6 mice

Materials:

- Imiquimod cream (5%)
- **M351-0056** formulation for administration (e.g., oral gavage)
- Calipers for measuring ear thickness

Procedure:

- Disease Induction:
 - Shave the backs of the mice.
 - Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[\[17\]](#)[\[18\]](#)
- Treatment:
 - Administer **M351-0056** or vehicle control to the mice daily, starting from the first day of imiquimod application.
- Assessment:
 - Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
 - Measure ear thickness daily using calipers.
 - At the end of the study, collect skin and blood samples for histological analysis and cytokine measurement.

Western Blot for JAK2-STAT2 Pathway Analysis

This protocol provides a general method for detecting the phosphorylation of JAK2 and STAT2.

Materials:

- Cell lysates from cells treated with **M351-0056**
- SDS-PAGE gels and blotting apparatus
- Antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT2, anti-total-STAT2, and a loading control antibody (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction and Quantification:
 - Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Transfer:
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection:
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Clinical Development Status

As of the latest available information, there are no registered clinical trials for **M351-0056** on publicly accessible databases such as ClinicalTrials.gov.[26] Furthermore, there is no public record of an Investigational New Drug (IND) application being filed with the FDA for **M351-0056**.[27] This indicates that **M351-0056** is currently in the preclinical stage of development.

Conclusion

M351-0056 is a promising preclinical immunomodulatory compound that targets the VISTA immune checkpoint. Its ability to suppress T-cell function and reduce inflammation in animal models of psoriasis and lupus suggests its potential as a therapeutic for autoimmune and inflammatory diseases. Further investigation is warranted to fully elucidate its mechanism of action and to determine its safety and efficacy in human subjects. The provided data and protocols serve as a valuable resource for researchers and drug development professionals interested in the continued exploration of **M351-0056** and other VISTA modulators.

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